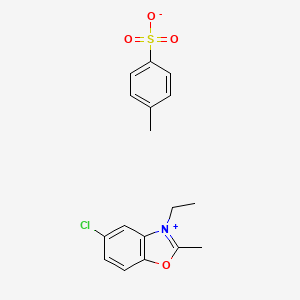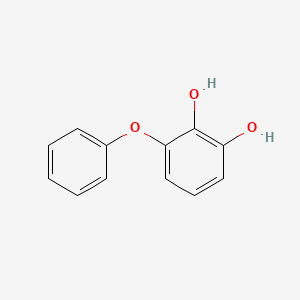
1,2-Benzenediol, 3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol, 3-phenoxy- is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with an additional phenoxy group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-phenoxy- typically involves the reaction of catechol (1,2-benzenediol) with phenol under specific conditions. One common method is the Williamson ether synthesis, where catechol is reacted with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution to form the desired product.
Industrial Production Methods
Industrial production of 1,2-Benzenediol, 3-phenoxy- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the final product.
化学反応の分析
Types of Reactions
1,2-Benzenediol, 3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds. These products have significant applications in organic synthesis and industrial processes.
科学的研究の応用
1,2-Benzenediol, 3-phenoxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Benzenediol, 3-phenoxy- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, affecting various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
類似化合物との比較
Similar Compounds
Catechol (1,2-Benzenediol): Similar structure but lacks the phenoxy group.
Hydroquinone (1,4-Benzenediol): Different position of hydroxyl groups.
Resorcinol (1,3-Benzenediol): Hydroxyl groups at different positions.
Uniqueness
1,2-Benzenediol, 3-phenoxy- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
52995-00-3 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC名 |
3-phenoxybenzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8,13-14H |
InChIキー |
HLRZKIOOLGZAFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


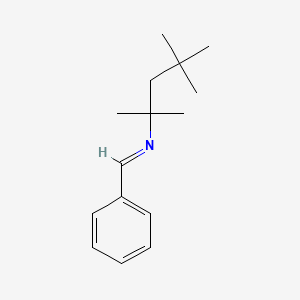
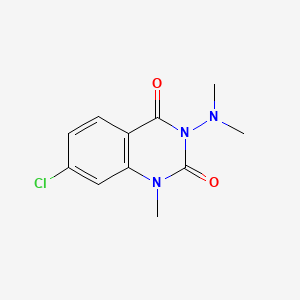
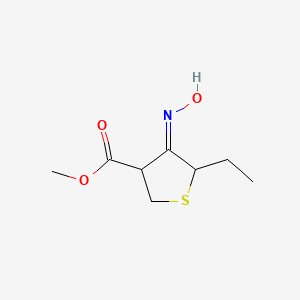
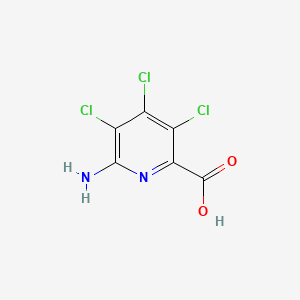
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
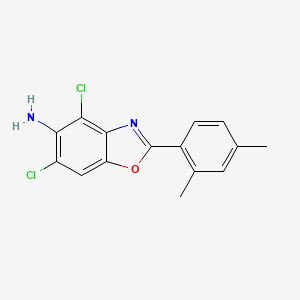
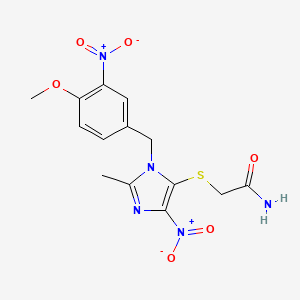

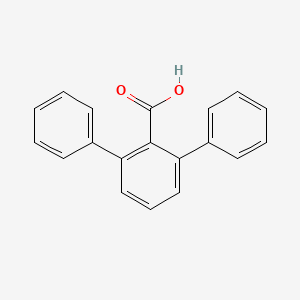
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)

